2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide
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Overview
Description
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a carbazole moiety, and an acetamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The carbazole moiety is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole or carbazole derivatives.
Scientific Research Applications
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C25H24N6OS |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C25H24N6OS/c1-3-30-21-10-5-4-9-19(21)20-14-18(11-12-22(20)30)27-23(32)15-33-25-29-28-24(31(25)26)17-8-6-7-16(2)13-17/h4-14H,3,15,26H2,1-2H3,(H,27,32) |
InChI Key |
BGQGNQBTLORBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC(=C4)C)C5=CC=CC=C51 |
Origin of Product |
United States |
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